molecular formula C12H11NO2 B12895407 Benzenamine, N-(2-furanylmethylene)-2-methoxy- CAS No. 14744-30-0

Benzenamine, N-(2-furanylmethylene)-2-methoxy-

Cat. No.: B12895407
CAS No.: 14744-30-0
M. Wt: 201.22 g/mol
InChI Key: RPIRXNPHWDDOCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(Furan-2-ylmethylene)-2-methoxyaniline is a compound that belongs to the class of Schiff bases, which are typically formed by the condensation of primary amines with carbonyl compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Furan-2-ylmethylene)-2-methoxyaniline typically involves the condensation reaction between 2-methoxyaniline and furan-2-carbaldehyde. The reaction is usually carried out in the presence of an acid catalyst, such as acetic acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

While specific industrial production methods for N-(Furan-2-ylmethylene)-2-methoxyaniline are not well-documented, the general principles of Schiff base synthesis can be applied. Industrial production would likely involve optimizing reaction conditions to maximize yield and purity, using continuous flow reactors and automated systems to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(Furan-2-ylmethylene)-2-methoxyaniline can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The imine group (C=N) can be reduced to form the corresponding amine.

    Substitution: Electrophilic substitution reactions can occur on the aromatic ring, particularly at the ortho and para positions relative to the methoxy group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).

Major Products Formed

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: N-(Furan-2-ylmethyl)-2-methoxyaniline.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.

    Biology: Investigated for its antimicrobial and antifungal activities due to the presence of the furan ring and imine group.

    Industry: Utilized in the synthesis of dyes and pigments, as well as in the development of new materials with specific electronic properties.

Mechanism of Action

The mechanism of action of N-(Furan-2-ylmethylene)-2-methoxyaniline is primarily attributed to its ability to form complexes with metal ions. The imine nitrogen and the oxygen atom in the furan ring act as coordination sites, allowing the compound to interact with various biomolecules. This interaction can disrupt cellular processes, leading to antimicrobial or cytotoxic effects. Additionally, the compound’s ability to undergo redox reactions may contribute to its biological activity.

Comparison with Similar Compounds

Similar Compounds

    N-(Furan-2-ylmethylene)-2-hydroxybenzohydrazide: Similar structure but with a hydroxyl group instead of a methoxy group.

    N-(Furan-2-ylmethylene)-4-methoxyaniline: Similar structure but with the methoxy group in the para position.

    N-(Furan-2-ylmethylene)-2-chloroaniline: Similar structure but with a chloro group instead of a methoxy group.

Uniqueness

N-(Furan-2-ylmethylene)-2-methoxyaniline is unique due to the presence of both the furan ring and the methoxy-substituted aniline. This combination provides distinct electronic and steric properties, making it a versatile compound for various applications. The methoxy group can influence the compound’s reactivity and interaction with other molecules, enhancing its potential as a ligand and its biological activity.

Properties

CAS No.

14744-30-0

Molecular Formula

C12H11NO2

Molecular Weight

201.22 g/mol

IUPAC Name

1-(furan-2-yl)-N-(2-methoxyphenyl)methanimine

InChI

InChI=1S/C12H11NO2/c1-14-12-7-3-2-6-11(12)13-9-10-5-4-8-15-10/h2-9H,1H3

InChI Key

RPIRXNPHWDDOCV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1N=CC2=CC=CO2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.